molecular formula C5H10O5 B7770832 L-xylose CAS No. 41546-31-0

L-xylose

Cat. No.: B7770832
CAS No.: 41546-31-0
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-CZBDKTQLSA-N
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Description

L-xylose is a naturally occurring monosaccharide, specifically an aldopentose, which means it contains five carbon atoms and an aldehyde functional group. It is derived from the Greek word “xylos,” meaning “wood,” as it is commonly found in the fibrous parts of plants such as wood, straw, and corn husks . This compound is a white crystalline solid that is soluble in water and has a slightly acidic pH. It is used as a low-calorie sweetener and has various applications in the food and pharmaceutical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of L-xylose is challenging and typically involves the reduction of xylitol. One common method is the biotransformation of xylitol to this compound using xylitol 4-dehydrogenase . This enzymatic process is preferred due to its higher yield and specificity compared to chemical synthesis.

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of hemicellulose, a major component of lignocellulosic biomass. The hydrolysis process breaks down hemicellulose into its constituent sugars, including this compound . This method is economically viable and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-xylose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Catalytic hydrogenation using metal catalysts such as nickel or platinum.

    Isomerization: Catalyzed by enzymes such as xylose isomerase.

Major Products

Mechanism of Action

Properties

CAS No.

41546-31-0

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5?/m0/s1

InChI Key

HMFHBZSHGGEWLO-CZBDKTQLSA-N

SMILES

C(C(C(C(C=O)O)O)O)O

Isomeric SMILES

C([C@H]1[C@H]([C@@H](C(O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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